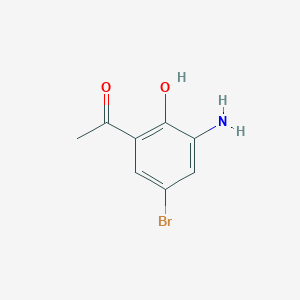
1,2,3,4-Tetrahydronaphthalene-1-thiol
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1-thiol is not directly mentioned in the provided papers; however, the papers discuss various derivatives and related compounds of tetrahydronaphthalene. These compounds are of interest due to their potential applications in pharmacology, organic synthesis, and materials science. For instance, derivatives of tetrahydronaphthalene have been explored for their neuromodulatory activity , as intermediates in organic synthesis , and for their unique molecular structures . Additionally, the self-assembly properties of tetrahydronaphthalene molecules have been studied, revealing chiral two-dimensional structures .
Synthesis Analysis
The synthesis of tetrahydronaphthalene derivatives involves various chemical reactions. For example, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes leads to the formation of 1,3-thiazolidin-4-ones . Another derivative, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol through a seven-step process involving methylation, Friedel-Crafts acylation, and Birch reduction . The synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene was achieved using halogenation and Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been characterized using various techniques. X-ray crystallography was used to determine the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, revealing a "twist-boat" conformation . The atropisomerism phenomenon was observed in several 1,3-thiazolidin-4-ones, with the more stable isomer having the tetrahydronaphthalene portion below the five-ring plane .
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives undergo a range of chemical reactions. The cyclodimerization of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene results in the formation of a complex dimer structure . The asymmetric reduction of 1,2,3,4-tetrahydronaphthalene-1,4-dione has been studied, leading to efficient desymmetrization using chiral catalysts . Additionally, photoinduced electrocyclization-dehydrogenation reactions were used to synthesize a new π-conjugated system .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structures. The stability of these compounds against molecular oxygen varies, as demonstrated by the high stability of tetrathieno[2,3-a:3',2'-c:2",3"-f:3",2"-h]naphthalene . The self-assembly properties of 1,2,3,4-tetrahydronaphthalene molecules have been explored, showing the formation of chiral close-packed herringbone structures and porous pinwheel nanoarchitectures .
Scientific Research Applications
Green Chemistry and Synthetic Applications
1,2,3,4-Tetrahydronaphthalene-1-thiol has been explored in the context of green chemistry. Research by Damera and Pagadala (2023) illustrates its use in constructing multi-functionalized benzenes through an environmentally benign mortar and pestle grinding technique. This method emphasizes the synthesis of bioactive molecules with good compatibility and involves computational studies for drug-like properties and therapeutic friendliness (Damera & Pagadala, 2023).
Self-Assembly and Nanoarchitecture
The self-assembly properties of 1,2,3,4-tetrahydronaphthalene molecules have been investigated. Silly, Ausset, and Sun (2017) discovered that this molecule forms a chiral close-packed herringbone structure and a chiral porous pinwheel nanoarchitecture on graphite surfaces. This study highlights its potential in creating complex and precise nanostructures (Silly, Ausset, & Sun, 2017).
Catalysis in Liquid-Phase Oxidation
Imamura et al. (1976) explored the role of 1,2,3,4-tetrahydronaphthalene in the oxidation process, particularly when oxidized in the presence of copper(II) acetate. Their findings contribute to understanding catalysis in organic chemistry and the mechanisms of liquid-phase oxidation (Imamura et al., 1976).
Applications in Fuel and Combustion Studies
Raza et al. (2020) conducted a study on the ignition delays of tetralin/air mixtures, highlighting its relevance in understanding fuel combustion and formulation of transportation fuel surrogates. This study provides insights into the chemical kinetics of tetralin under different conditions, contributing to the broader field of energy and combustion research (Raza et al., 2020).
Chiral Auxiliary in Asymmetric Reactions
Orsini et al. (2005) reported the synthesis of 1,2,3,4-tetrahydronaphthalene derivatives used as chiral auxiliaries in Reformatsky-type reactions. This application is significant in the field of asymmetric synthesis, a crucial aspect of organic chemistry and drug development (Orsini et al., 2005).
Photobromination and Photochemical Reactions
Zong et al. (2002) explored the photochemical reactions of tetrahydronaphthalene with N-bromosuccinimide, uncovering its potential in photobromination and other photochemical processes. Such studies are important for understanding light-induced chemical reactions (Zong et al., 2002).
Mechanism of Action
Target of Action
This compound is a derivative of 1,2,3,4-Tetrahydronaphthalene, also known as Tetralin , which is a constituent of petroleum and coal tar . .
Mode of Action
As a derivative of Tetralin, it may share some of its properties
Biochemical Pathways
Tetralin, the parent compound, is used in coal liquefaction , suggesting it may interact with biochemical pathways related to energy production or hydrocarbon metabolism.
Safety and Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLBYXJQNPUFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550262 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103324-34-1 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)